molecular formula C22H29N5O2 B14157006 4-(4-cyclohexylpiperazin-1-yl)-7,8-dimethoxy-5H-pyrimido[5,4-b]indole CAS No. 488110-30-1

4-(4-cyclohexylpiperazin-1-yl)-7,8-dimethoxy-5H-pyrimido[5,4-b]indole

Cat. No.: B14157006
CAS No.: 488110-30-1
M. Wt: 395.5 g/mol
InChI Key: SWAQBWPWDIOWPB-UHFFFAOYSA-N
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Description

4-(4-cyclohexylpiperazin-1-yl)-7,8-dimethoxy-5H-pyrimido[5,4-b]indole is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound has garnered interest due to its potential pharmacological properties and its role as a building block in the synthesis of various heterocyclic frameworks .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-cyclohexylpiperazin-1-yl)-7,8-dimethoxy-5H-pyrimido[5,4-b]indole typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the condensation of phenylhydrazine with 1,4-cyclohexanedione monoethyleneacetal, followed by cyclization and further functionalization to introduce the piperazine and methoxy groups . The reaction conditions often involve heating at elevated temperatures and the use of catalysts to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the implementation of green chemistry principles to minimize waste and environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-(4-cyclohexylpiperazin-1-yl)-7,8-dimethoxy-5H-pyrimido[5,4-b]indole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

4-(4-cyclohexylpiperazin-1-yl)-7,8-dimethoxy-5H-pyrimido[5,4-b]indole has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4-cyclohexylpiperazin-1-yl)-7,8-dimethoxy-5H-pyrimido[5,4-b]indole involves its interaction with specific molecular targets, such as sigma receptors. Sigma receptors are involved in modulating neurotransmitter release, cell proliferation, and apoptosis. The compound’s binding to these receptors can influence various signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-cyclohexylpiperazin-1-yl)-7,8-dimethoxy-5H-pyrimido[5,4-b]indole is unique due to its specific structural features and its potential for selective binding to sigma receptors. This selectivity can lead to distinct pharmacological profiles and therapeutic applications .

Properties

CAS No.

488110-30-1

Molecular Formula

C22H29N5O2

Molecular Weight

395.5 g/mol

IUPAC Name

4-(4-cyclohexylpiperazin-1-yl)-7,8-dimethoxy-5H-pyrimido[5,4-b]indole

InChI

InChI=1S/C22H29N5O2/c1-28-18-12-16-17(13-19(18)29-2)25-21-20(16)23-14-24-22(21)27-10-8-26(9-11-27)15-6-4-3-5-7-15/h12-15,25H,3-11H2,1-2H3

InChI Key

SWAQBWPWDIOWPB-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C3=C(N2)C(=NC=N3)N4CCN(CC4)C5CCCCC5)OC

Origin of Product

United States

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